5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester
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Overview
Description
5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the cyclization of acetylacetone with hydroxylamine hydrochloride in methanolic conditions, followed by chloromethylation .
Chemical Reactions Analysis
5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cycloaddition Reactions: Isoxazoles can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides.
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include substituted isoxazoles and their derivatives .
Scientific Research Applications
5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are used in the development of drugs with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Isoxazole derivatives are used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester can be compared with other isoxazole derivatives such as:
5-Methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester: Similar in structure but with a phenyl group instead of a chloromethyl group.
5-Chloromethyl-3-isoxazolecarboxylic acid: Lacks the ethyl ester group but has similar reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 5-(chloromethyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)10-13-6(7)4-9/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZCWZTVREQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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